molecular formula C21H29FO6 B1204055 9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregn-4-ene-3,20-dione CAS No. 337-02-0

9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregn-4-ene-3,20-dione

Cat. No. B1204055
CAS RN: 337-02-0
M. Wt: 396.4 g/mol
InChI Key: SXQQMCLQCSKJNC-OBYCQNJPSA-N
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Description

"9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregn-4-ene-3,20-dione" is a synthetic steroid related to potent inducers of hepatic microsomal enzymes and anti-inflammatory agents. It has a complex structure involving several functional groups and stereochemistry elements.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including halogenation, epoxidation, and fluorination. For example, Toscano et al. (1977) describe the synthesis of similar compounds with anti-inflammatory properties by introducing a halogen atom and manipulating functional groups (Toscano et al., 1977). Furthermore, Andryushina et al. (2018) developed an efficient synthesis method for key intermediates in the synthesis of fluorinated corticosteroids (Andryushina et al., 2018).

Molecular Structure Analysis

The molecular structure of similar compounds has been studied, for instance, Valente et al. (1997) determined the structure of a related steroid at 294 K using crystallographic methods (Valente et al., 1997). These structures show hydrogen bonding and specific packing patterns.

Chemical Reactions and Properties

The chemical reactions and properties of fluorosteroids like this compound have been explored. Ryzhkova et al. (1980) discussed the microbiological hydroxylation of a key product in the synthesis of similar compounds, indicating the role of microbial processes in their synthesis (Ryzhkova et al., 1980).

Physical Properties Analysis

The physical properties of these compounds, such as crystal structure and molecular packing, are crucial for understanding their behavior and interactions. The crystal and molecular structure of related steroids have been studied, as shown by Terzis et al. (1975), who investigated the structure of a potent glucocorticoid (Terzis et al., 1975).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the molecular structure. The synthesis and pharmacological evaluations of steroidal anti-inflammatory antedrugs by Park et al. (2006) show how the chemical structure affects their pharmacological activities and systemic effects (Park et al., 2006).

Scientific Research Applications

Metabolic Fate in Laboratory Animals

A study by Gordon and Morrison (1978) explored the metabolic fate of 9-fluoro-11beta,16alpha,17,21-tetrahydroxypregn-4-ene-3,20-dione in various animals, including rabbits, dogs, monkeys, and rats. The research found that the major metabolites were identified as C-21 carboxylic acids and 6beta hydroxy derivatives. This study provides insights into the metabolism of this compound in different species (Gordon & Morrison, 1978).

Synthesis and Characterization

Kraan et al. (1993) conducted research on the synthesis and characterization of various hydroxylated derivatives of corticosteroids. The study's findings are crucial for understanding the chemical properties and potential applications of these compounds in scientific research (Kraan et al., 1993).

Topical Anti-inflammatory Properties

Research by Toscano et al. (1977) investigated the synthesis and topical anti-inflammatory properties of various derivatives, including 9-fluoro-11beta,16alpha,17,21-tetrahydroxypregn-4-ene-3,20-dione. The study highlighted the compound's potential in developing anti-inflammatory agents (Toscano et al., 1977).

Glucocorticoid Receptor Interaction

El Masry et al. (1977) synthesized alkylating glucocorticoids to study their interaction with glucocorticoid receptors. This research provides valuable insights into the biological actions of steroids like 9-fluoro-11beta,16alpha,17,21-tetrahydroxypregn-4-ene-3,20-dione (El Masry et al., 1977).

Determination in Bovine Liver

Iglesias et al. (1999) developed a method for determining dexamethasone (a derivative of the compound) in bovine liver. This study is significant for understanding the distribution and concentration of such compounds in animal tissues (Iglesias et al., 1999).

Pharmacological Profile

Inoue et al. (2010) examined the pharmacological profile of a novel anti-inflammatory corticosteroid related to 9-fluoro-11beta,16alpha,17,21-tetrahydroxypregn-4-ene-3,20-dione. This research contributes to our understanding of the compound's therapeutic potential, particularly in treating allergic rhinitis (Inoue et al., 2010).

properties

IUPAC Name

(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29FO6/c1-18-6-5-12(24)7-11(18)3-4-13-14-8-15(25)21(28,17(27)10-23)19(14,2)9-16(26)20(13,18)22/h7,13-16,23,25-26,28H,3-6,8-10H2,1-2H3/t13-,14-,15+,16-,18-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQQMCLQCSKJNC-OBYCQNJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CC(C4(C(=O)CO)O)O)C)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3C[C@H]([C@@]4(C(=O)CO)O)O)C)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601168330
Record name (11β,16α)-9-Fluoro-11,16,17,21-tetrahydroxypregn-4-ene-3,20-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregn-4-ene-3,20-dione

CAS RN

337-02-0
Record name (11β,16α)-9-Fluoro-11,16,17,21-tetrahydroxypregn-4-ene-3,20-dione
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Record name (11β,16α)-9-Fluoro-11,16,17,21-tetrahydroxypregn-4-ene-3,20-dione
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Record name 9-fluoro-11β,16α,17,21-tetrahydroxypregn-4-ene-3,20-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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